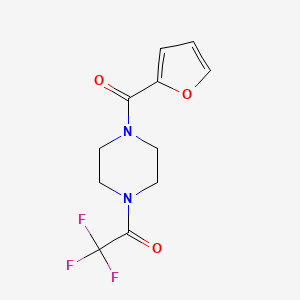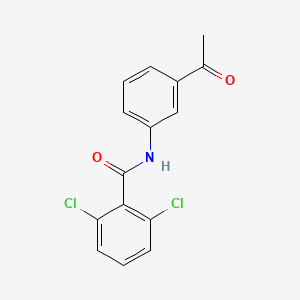
5-phenyl-N-(2-pyridinylmethyl)-3-isoxazolecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-phenyl-N-(2-pyridinylmethyl)-3-isoxazolecarboxamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound is also known as PIM447 and belongs to the class of small molecule inhibitors. The chemical structure of PIM447 includes an isoxazole ring, a pyridine ring, and a carboxamide group.
作用机制
PIM447 inhibits the activity of PIM kinases by binding to the ATP-binding site of the kinase domain. This prevents the phosphorylation of downstream targets, leading to inhibition of cell growth and survival. PIM447 has also been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway.
Biochemical and Physiological Effects:
In preclinical studies, PIM447 has been shown to inhibit the growth of several types of cancer cells, including leukemia, lymphoma, and solid tumors. It has also been shown to induce apoptosis in cancer cells, both in vitro and in vivo. PIM447 has been found to be well-tolerated in animal studies, with no significant toxicity observed.
实验室实验的优点和局限性
One advantage of PIM447 is its specificity for PIM kinases, which reduces the potential for off-target effects. However, one limitation of PIM447 is its low solubility, which can make it difficult to work with in some experiments. In addition, the synthesis of PIM447 is complex and requires several steps, which can make it challenging to produce in large quantities.
未来方向
There are several future directions for the research on PIM447. One area of focus is the development of more efficient synthesis methods to increase the yield and purity of the compound. Another direction is the investigation of the efficacy of PIM447 in combination with other anticancer agents, such as chemotherapy and immunotherapy. Additionally, the potential use of PIM447 in the treatment of other diseases, such as inflammatory disorders and neurodegenerative diseases, is an area of interest. Finally, the development of PIM447 analogs with improved pharmacokinetic properties and potency is an important direction for future research.
Conclusion:
In conclusion, PIM447 is a promising small molecule inhibitor that has shown potential as an anticancer agent. Its specificity for PIM kinases and ability to induce apoptosis in cancer cells make it an attractive target for further research. While there are some limitations to working with PIM447, the future directions for research on this compound are numerous and exciting.
合成方法
The synthesis of PIM447 involves several steps. The first step is the preparation of 5-phenylisoxazole-3-carboxylic acid. This is followed by the conversion of the carboxylic acid to the acid chloride. The acid chloride is then reacted with 2-pyridinemethanol to obtain the final product, PIM447. The overall yield of the synthesis is around 30%.
科学研究应用
PIM447 has been extensively studied for its potential therapeutic applications. It has been found to inhibit the activity of PIM kinases, which are a group of serine/threonine kinases that play a role in cell growth and survival. PIM kinases are overexpressed in several types of cancer, including leukemia, lymphoma, and solid tumors. Inhibition of PIM kinases has been shown to induce apoptosis (programmed cell death) in cancer cells, making PIM447 a promising anticancer agent.
属性
IUPAC Name |
5-phenyl-N-(pyridin-2-ylmethyl)-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O2/c20-16(18-11-13-8-4-5-9-17-13)14-10-15(21-19-14)12-6-2-1-3-7-12/h1-10H,11H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJQXZALJUVJXBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NO2)C(=O)NCC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[3-(acetylamino)phenoxy]-N-methyl-N-phenylacetamide](/img/structure/B5859707.png)
![5-[(cyclohexylamino)methylene]-1-(2-fluorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5859716.png)
![1-[(4-bromo-2-methylphenoxy)acetyl]azepane](/img/structure/B5859734.png)
![N-[4-({[2-(4-fluorophenyl)ethyl]amino}sulfonyl)phenyl]acetamide](/img/structure/B5859742.png)

![4-{[N-(phenylsulfonyl)-beta-alanyl]amino}benzamide](/img/structure/B5859755.png)


![(3,4-dimethoxybenzyl)[2-(methylthio)phenyl]amine](/img/structure/B5859768.png)
![methyl {3-methyl-4-oxo-2-thioxo-5-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylene]-1-imidazolidinyl}acetate](/img/structure/B5859791.png)
![2-[(4-bromophenyl)thio]-1H-benzimidazole](/img/structure/B5859795.png)

![N'-(2,4-dimethoxybenzylidene)bicyclo[4.1.0]heptane-7-carbohydrazide](/img/structure/B5859805.png)
